![molecular formula C17H26N2O3S2 B5520399 N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)

N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide and its derivatives involves multiple steps, including reactions like aminomethylation and substitutions. Typical methods include starting from basic piperidine structures and incorporating various functional groups through reactions like sulfonylation and alkylation. These processes are characterized by their efficiency in introducing different substituents to the piperidine backbone, which is crucial for exploring the compound's chemical behavior and biological activity (Dotsenko et al., 2012).

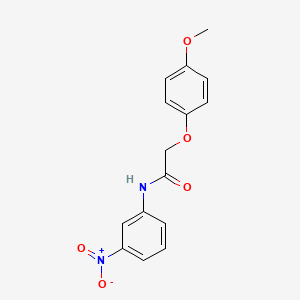

Molecular Structure Analysis

The molecular structure of this compound, particularly involving the piperidine ring, plays a significant role in its chemical reactivity and interaction with biological targets. The structural analysis typically involves spectroscopic studies, including FT-IR, 1H-NMR, and mass spectrometry, to confirm the presence of various functional groups and the overall framework of the molecule (Kambappa et al., 2017).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, primarily due to its functional groups like sulfonyl and thioether moieties. These groups participate in reactions such as nucleophilic substitutions and electrophilic additions. Additionally, the piperidine ring can undergo transformations, including ring expansions and contractions, which significantly impact the compound's chemical properties and reactivity (Plazzi et al., 1997).

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are fundamental structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Nanofiltration Membrane Technology

Recent advancements in nanofiltration (NF) membranes, particularly those based on piperazine (PIP)-derived crumpled polyamide layers, have demonstrated significant improvements in separation performance for environmental applications. These membranes offer enhanced water permeance, selectivity, and antifouling performance, making them suitable for water softening, purification, and wastewater treatment (Shao et al., 2022).

Antibacterial Activity

Aryl sulfonamides containing thiophene and chromene moieties have shown promising antibacterial properties. These compounds are crucial in medicinal and industrial chemistry for their pharmacological activities against pathogenic microbes. The significance of aryl sulfonamides, particularly those with thiophene or chromene moieties, underscores their potential as antibacterial agents (Rathore et al., 2021).

Piperazine Derivatives in Therapeutic Development

Piperazine, a six-membered nitrogen-containing heterocycle, is critical in the rational design of a wide range of therapeutic agents. Piperazine derivatives have been explored for their antipsychotic, anti-inflammatory, antidepressant, anticancer, antiviral, and cardio-protective properties. Modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules (Rathi et al., 2016).

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes, such as Aldo-Keto Reductase (AKR) 1C3, by sulfonamide compounds has shown promise in the treatment of hormonal and hormonal independent malignancies. AKR1C3 inhibitors are being explored for their potential in treating castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia (Penning, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(4-methylphenyl)sulfanylpropyl]-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S2/c1-14-6-8-16(9-7-14)23-12-4-10-18-17(20)15-5-3-11-19(13-15)24(2,21)22/h6-9,15H,3-5,10-13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQIHSYMRXOJQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCNC(=O)C2CCCN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)

![5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)

![(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)

![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)

![4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)

![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)

![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)

![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)

![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)